6-Methyl-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol is a heterocyclic compound notable for its complex structure and potential biological applications. This compound features an imidazo[2,1-b][1,3]oxazine ring system, which is characterized by the presence of a nitro group and a methyl group at the 6-position. The molecular formula of this compound is , and it has a molecular weight of approximately 198.19 g/mol. Its unique structure contributes to its potential efficacy in medicinal chemistry, particularly in the development of antitubercular agents.
This compound falls under the category of nitroimidazoles, which are known for their pharmacological properties. Nitroimidazoles have been extensively studied for their activity against various pathogens, including bacteria and protozoa. The specific classification of 6-Methyl-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol highlights its relevance in the field of medicinal chemistry as a potential therapeutic agent.
The synthesis of 6-Methyl-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol typically involves multi-step organic reactions. One common method includes the following steps:
These synthetic routes allow for modifications that can enhance biological activity or improve solubility.
The molecular structure of 6-Methyl-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol can be represented as follows:
The structural features include:
The compound's three-dimensional conformation plays a critical role in its interaction with biological targets.
The reactivity of 6-Methyl-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol can be attributed to its functional groups:
These reactions are significant for modifying the compound to enhance its biological activity or pharmacokinetic properties.
The mechanism of action for 6-Methyl-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol primarily involves its activation by bacterial enzymes such as deazaflavin-dependent nitroreductases. These enzymes convert the nitro group into reactive species that exert antibacterial effects against pathogens like Mycobacterium tuberculosis. The mechanism typically includes:
This process underscores the compound's potential as an antitubercular agent.
Key physical properties of 6-Methyl-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol include:
Chemical properties include:
These properties are crucial for determining the compound's suitability for various applications in medicinal chemistry.
The primary applications of 6-Methyl-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol lie in medicinal chemistry:
Research continues to explore its efficacy and safety profiles in clinical settings, aiming to enhance therapeutic outcomes against resistant strains of pathogens.
The chemotherapeutic journey of nitroimidazoles began unexpectedly in the 1950s with the isolation of azomycin (2-nitroimidazole) from Streptomyces cultures and the subsequent development of metronidazole for parasitic infections like trichomoniasis [2]. This early work established the importance of the nitro group for broad-spectrum activity against anaerobic pathogens. Crucially, research in the mid-1990s revealed metronidazole possessed bactericidal activity against dormant Mycobacterium tuberculosis under hypoxic conditions – a property absent in first-line TB drugs like isoniazid [2]. This discovery highlighted the potential of nitroimidazoles to target the persistent, non-replicating bacilli responsible for lengthy treatment durations. Despite this promise, early 2-nitroimidazole derivatives faced developmental hurdles due to mutagenicity concerns and unfavorable reduction potentials leading to activation by mammalian enzymes [2] [3].
A pivotal breakthrough came in 1989 when Hindustan Ciba-Geigy reported CGI-17341, the first bicyclic nitroimidazole (a nitroimidazooxazole) demonstrating potent in vitro and in vivo antitubercular activity against both drug-susceptible and multidrug-resistant (MDR) strains [3] [8]. While CGI-17341's development was halted due to mutagenicity, it validated the bicyclic nitroimidazole scaffold for TB chemotherapy. This spurred intensive research, leading to two distinct chemical classes: the 6-nitroimidazooxazoles (exemplified by OPC-67683/delamanid from Otsuka Pharmaceutical) and the 2-nitroimidazooxazines (exemplified by PA-824/pretomanid from PathoGenesis Corporation) [2] [3] [8]. The oxazine scaffold was reportedly chosen partly for patent differentiation from the earlier oxazole series [2]. Both delamanid and pretomanid successfully navigated clinical trials, overcoming earlier mutagenicity issues, and gained regulatory approval, establishing bicyclic nitroimidazoles as a cornerstone of modern TB drug development, particularly for drug-resistant TB [3] [8].
Table 1: Key Milestones in Nitroheterocyclic Antitubercular Agent Development
Time Period | Key Compound/Class | Significance | Development Status |
---|---|---|---|
Mid-1950s | Azomycin (2-Nitroimidazole) | First isolated nitroimidazole antibiotic | Preclinical |
1950s | Metronidazole (5-Nitroimidazole) | Broad-spectrum antiparasitic/anti-anaerobic; Later shown active against hypoxic Mtb (1990s) | Approved (Non-TB indications) |
Early 1970s | Early 2-Nitroimidazole Derivatives | First reported antimycobacterial nitroimidazoles | Limited development (Mutagenicity/Reduction potential) |
1989 | CGI-17341 (Nitroimidazooxazole) | First bicyclic nitroimidazole with in vitro/in vivo anti-TB activity; Active against MDR-TB | Discontinued (Mutagenicity) |
2000s | OPC-67683 (Delamanid) (6-Nitroimidazooxazole) | Optimized nitroimidazooxazole; No mutagenicity | Approved (2014) |
2000s | PA-824 (Pretomanid) (2-Nitroimidazooxazine) | Optimized nitroimidazooxazine; No mutagenicity | Approved (2019) |
2010s-Present | 6-Methyl-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol | Synthetic intermediate/Precursor for novel 2-Nitroimidazooxazine analogs | Research Compound |
The bicyclic nitroimidazo-oxazine scaffold represents a distinct chemotype within the broader nitroimidazole class, specifically engineered to enhance anti-tubercular potency while mitigating toxicity risks associated with earlier compounds. The core structure consists of a fused system: an imidazole ring bearing a critical nitro group bridges to a 1,3-oxazine ring. This creates a rigid, planar bicyclic system that profoundly influences the molecule's physicochemical properties and biological interactions [3] [8].
The defining structural features governing the activity and properties of these compounds include:
Table 2: Core Structures and Key Derivatives of the 2-Nitroimidazooxazine Class
Core Structure / Compound | Systematic Name | CAS Number | Molecular Formula | Molecular Weight | Key Structural Features |
---|---|---|---|---|---|
2-Nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol | (rac)-2-Nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol | 880345-50-6 | C₆H₇N₃O₄ | 185.14 | Racemic core; C-6 hydroxyl; Parent scaffold |
(S)-2-Nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol | (6S)-2-Nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol | 187235-08-1 | C₆H₇N₃O₄ | 185.14 | Enantiomerically pure (S) core; Essential for active derivatives |
6-Methyl-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol | 6-Methyl-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol | 2222660-14-0 | C₇H₉N₃O₄ | 199.16 | C-6 Methyl substitution; Chiral center (racemic or defined); Modified hydroxyl handle |
Pretomanid (PA-824) | (6S)-2-Nitro-6-{[4-(trifluoromethoxy)benzyl]oxy}-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine | - | C₁₄H₁₃F₃N₃O₅ | 359.27 | Approved drug; (S)-configuration; 4-(Trifluoromethoxy)benzyl ether at C-6 |
6-Methyl-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol (CAS 2222660-14-0) occupies a specific niche within the medicinal chemistry landscape of bicyclic nitroimidazoles. It is not a clinical candidate itself, but rather serves as a crucial synthetic intermediate and a structural analog for probing the structure-activity relationships (SAR) of the C-6 position in the 2-nitroimidazooxazine series.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7